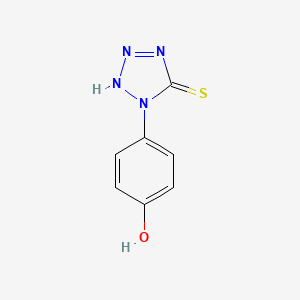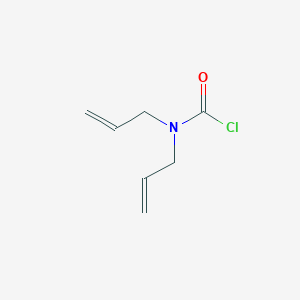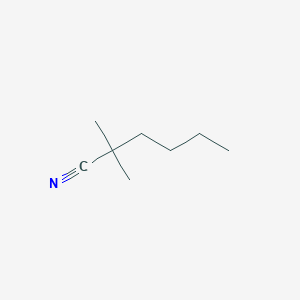
1-(4-Hidroxifenil)-5-mercaptotetrazol
Descripción general
Descripción
1-(4-Hydroxyphenyl)-5-mercaptotetrazole is a chemical compound that features a phenolic hydroxyl group and a mercaptotetrazole moiety
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-5-mercaptotetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole typically involves the reaction of 4-hydroxyphenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxyphenyl)-5-mercaptotetrazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole involves its interaction with molecular targets through its hydroxyl and mercapto groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylhydrazine: Shares the phenolic hydroxyl group but lacks the tetrazole ring.
5-Mercaptotetrazole: Contains the mercaptotetrazole moiety but lacks the phenolic hydroxyl group.
4-Hydroxyphenyl-1H-tetrazole: Similar structure but without the mercapto group.
Uniqueness
1-(4-Hydroxyphenyl)-5-mercaptotetrazole is unique due to the combination of the phenolic hydroxyl group and the mercaptotetrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXZSKYLLSPATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068754 | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52431-78-4 | |
| Record name | 1,2-Dihydro-1-(4-hydroxyphenyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52431-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052431784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1-(p-hydroxyphenyl)-5H-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Hydroxyphenyl)-5-mercaptotetrazole interact with metal ions?
A1: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (H2L) acts as a versatile ligand, coordinating with metal ions in various ways. It can act as a monodentate ligand, binding through either its sulfur or nitrogen atoms, or as a bidentate ligand, utilizing either two nitrogen atoms or a nitrogen and a sulfur atom for coordination [, ]. This flexibility allows it to form stable complexes with various metal ions, including Co(II), Mn(II), and Zn(II), as demonstrated by the formation of Co(HL)2(Py)2(H2O)2, [Mn(HL)2(H2O)4]·2H2O, Mn(HL)2(Phen)2, and [Zn(HL)2(Phen)2]·0.5H2O·1.5CH3OH []. The specific coordination mode (N or S) influences the final structure and properties of the resulting metal complexes.
Q2: What are the potential applications of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole in material science?
A2: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole exhibits promising potential as a leveler in the acid copper electroplating of microvias []. This is due to its ability to interact synergistically with other additives like polyethylene glycol (PEG), resulting in enhanced inhibition effects compared to similar compounds like 1-phenyltetrazole-5-thione []. This property is crucial for achieving uniform copper deposition and filling microvias efficiently, which is essential in microelectronics fabrication.
Q3: How do computational chemistry studies contribute to understanding 1-(4-Hydroxyphenyl)-5-mercaptotetrazole's behavior?
A3: Computational studies, including Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) analysis, have been employed to understand the reactivity and binding affinity of 1-(4-hydroxyphenyl)-5-mercaptotetrazole []. These calculations provide insights into the molecule's electron distribution and predict potential sites for electrophilic and nucleophilic attack. For example, these studies suggest that 1-(4-Hydroxyphenyl)-5-mercaptotetrazole exhibits a higher affinity for copper surfaces compared to 1-phenyltetrazole-5-thione, explaining its superior performance as a leveler in copper electroplating [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)


